![molecular formula C28H27N3O2 B2922124 2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097928-69-1](/img/structure/B2922124.png)
2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including a naphthalene ring, a piperidine ring, and a pyridazinone ring. These structural features suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include NMR for determining its structure, mass spectrometry for determining its molecular weight, and various spectroscopic methods for analyzing its electronic and optical properties .Scientific Research Applications
Experimental and Theoretical Studies
Research has demonstrated the synthetic preparation and structural analysis of alkylaminophenol compounds, closely related to the specified chemical, showcasing their antioxidant potential which could indicate their utility in developing biologically active drugs. Experimental synthesis techniques such as the Petasis reaction and analyses including FT-IR, NMR, UV-Vis spectroscopy, along with theoretical support from DFT and HF methods, highlight the compound's promising electronic and structural properties. These properties include bond lengths, angles, vibrational frequencies, and molecular orbital energies, suggesting a foundation for further investigation into their application in medicinal chemistry (Ulaş, 2020).
Controlled Shift in Tautomeric Equilibrium
The introduction of a flexible piperidine ring into molecules similar to the chemical has been found to achieve a controlled shift in tautomeric equilibrium. This shift, influenced by protonation/deprotonation in acetonitrile and the addition of metal salts, provides insights into the compound's reactivity and potential for targeted chemical applications, such as in the development of molecular switches or sensors (Deneva et al., 2013).
Antifungal and Antibacterial Agents
Compounds with structural similarities have shown potent antifungal and antibacterial activities, suggesting their utility in addressing infectious diseases. The "on water" synthesis approach of these compounds not only emphasizes their biological potential but also highlights a green chemistry perspective in their synthesis process, offering an environmentally friendly and efficient method of production (Tandon et al., 2010).
Anticonvulsant Activity Evaluation
Novel derivatives, including those with the naphthalen-2-yl acetate structure, have been evaluated for their anticonvulsant potential. The pharmacological assessment of these compounds, characterized by both analytical and spectral data, suggests their application in developing new treatments for epilepsy and related neurological conditions (Ghareb et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. These might include its toxicity, flammability, and reactivity. Safety data would typically be determined through laboratory testing and would be included in the compound’s Material Safety Data Sheet (MSDS) .
Future Directions
Properties
IUPAC Name |
2-[[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c32-27-14-13-26(23-8-2-1-3-9-23)29-31(27)20-21-15-17-30(18-16-21)28(33)19-24-11-6-10-22-7-4-5-12-25(22)24/h1-14,21H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRZOTXJMCVJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2922041.png)
![2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2922042.png)
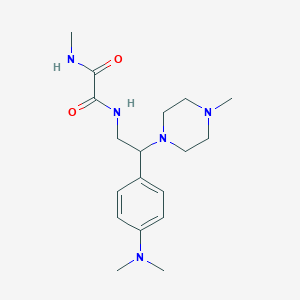
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2922044.png)


![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)
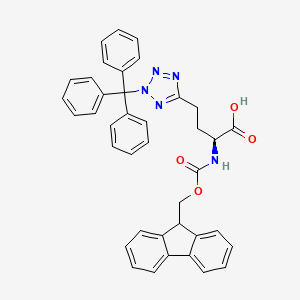
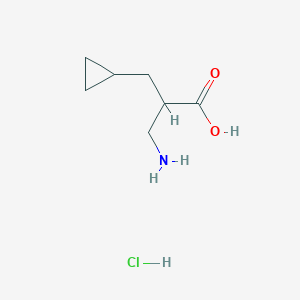
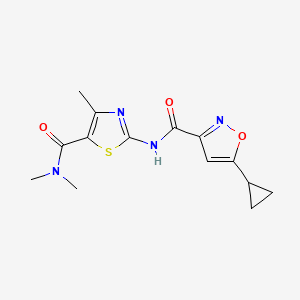

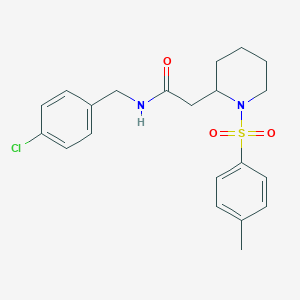
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)
